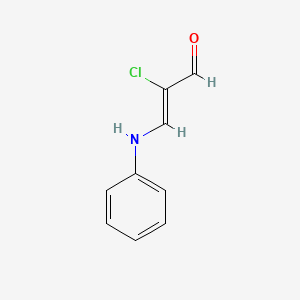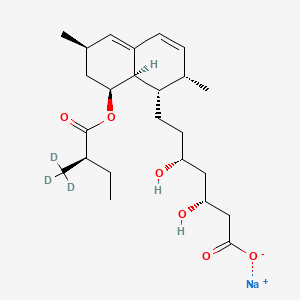
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is a stable isotope-labeled analogue of Lovastatin, which is often used in scientific research to study the pharmacokinetics and metabolism of Lovastatin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps. The starting material is Lovastatin, which undergoes hydrolysis to form Lovastatin Hydroxy Acid. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in the formation of Epi Lovastatin Hydroxy Acid-d3. Finally, the sodium salt form is prepared by neutralizing the acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its hydroxy form.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Lovastatin and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Lovastatin.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Lovastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Lovastatin
作用机制
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .
相似化合物的比较
Similar Compounds
Lovastatin: The parent compound, used to lower cholesterol levels.
Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Pravastatin: A statin that is more hydrophilic and has a different metabolic profile.
Uniqueness
Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
属性
分子式 |
C24H37NaO6 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
InChI 键 |
LXZBFUBRYYVRQJ-ABFRTFRBSA-M |
手性 SMILES |
[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
规范 SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


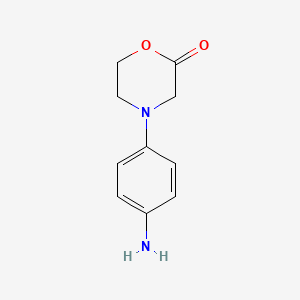

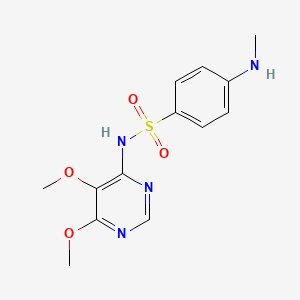
![(2R,3S,4S,5R)-4-fluoro-2-[6-(hydroxyamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13441131.png)
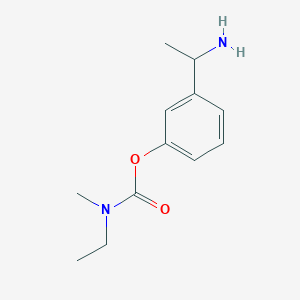
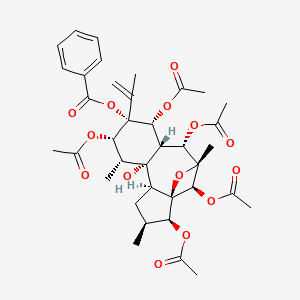
![N-[(1S,3S)-2,2-Dimethyl-3-[[5-[(4-phenyl-1-piperazinyl)methyl]-3-isoxazolyl]methyl]cyclobutyl]-benzamide](/img/structure/B13441142.png)
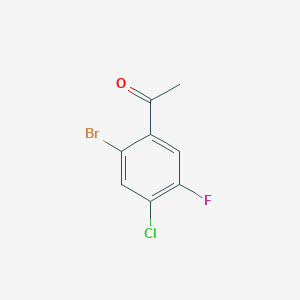

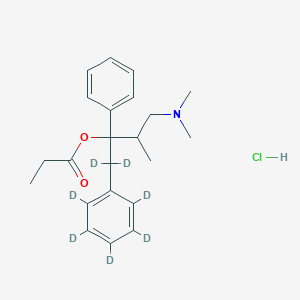
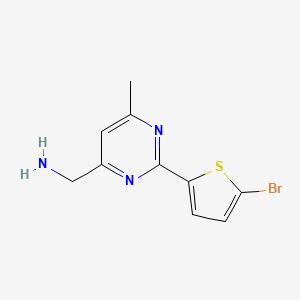
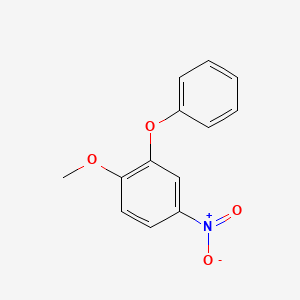
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
